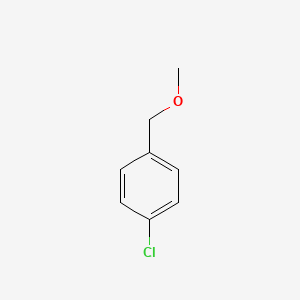

1-Chloro-4-(methoxymethyl)benzene

描述

1-Chloro-4-(methoxymethyl)benzene (CAS 1195-44-4) is a chlorinated aromatic compound with a methoxymethyl (-CH₂OCH₃) substituent at the para position relative to the chlorine atom. Its molecular formula is C₈H₉ClO, and it has a molecular weight of 156.61 g/mol . The compound is stored at room temperature in a sealed, dry environment due to its sensitivity to moisture. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

准备方法

Direct Chloromethylation of 4-Methoxytoluene Derivatives

One classical approach to synthesize 1-chloro-4-(methoxymethyl)benzene involves the chloromethylation of a suitable aromatic precursor such as 4-methoxytoluene or related compounds. This process introduces the chloromethyl group (-CH2Cl) at the para position relative to the methoxy substituent.

- Reaction Conditions : Typically, the chloromethylation is performed using chloromethyl chloride (ClCH2Cl) or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled temperature to avoid poly-substitution.

- Mechanism : Electrophilic aromatic substitution where the aromatic ring attacks the chloromethyl carbocation intermediate generated in situ.

- Yield and Purity : Yields vary depending on reaction conditions but can reach up to 70–85% with proper control of temperature and stoichiometry.

Halogenation of Methoxymethylbenzene Precursors

Another synthetic route involves the halogenation (chlorination) of methoxymethylbenzene derivatives:

- Starting Material : Methoxymethylbenzene or 4-(methoxymethyl)benzyl alcohol derivatives.

- Reagents : Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) are used to replace hydroxyl groups with chlorine.

- Reaction Conditions : Reflux conditions are common, with solvent systems such as dichloromethane or toluene. The reaction proceeds via formation of an intermediate chloroalkyl ether.

- Industrial Scale : Continuous flow reactors optimize mixing and temperature control, improving yield and minimizing side products.

- Purification : Distillation or recrystallization techniques yield the final product with high purity.

Nucleophilic Substitution on Chloromethylbenzene Intermediates

A related method involves the nucleophilic substitution of chloromethylbenzene intermediates with methoxide ions to introduce the methoxymethyl group:

- Example : Starting from 1-chloro-4-(chloromethyl)benzene, reaction with sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C.

- Outcome : The chlorine on the chloromethyl group is substituted by a methoxy group, forming this compound.

- Yield : Reported yields are generally high (~90%) with careful control of moisture and temperature to prevent hydrolysis.

- Catalysts : Phase transfer catalysts such as tetra-n-butylammonium iodide (Bu4NI) can enhance reaction rates and selectivity.

Multi-Step Synthesis via Nitro and Amino Intermediates (Patent-Based Method)

A detailed synthetic scheme from patent literature outlines a multi-step process involving nitro and amino intermediates to access methoxymethyl-substituted chlorobenzenes:

- Step 1 : Preparation of 4-nitro-2-chloromethyl-chlorobenzene from 2-chlorobenzyl chloride.

- Step 2 : Conversion to 4-nitro-2-methoxymethyl-chlorobenzene.

- Step 3 : Formation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene by reaction with benzylamine.

- Step 4 : Hydrogenation of the nitro group in the presence of palladium or platinum catalysts under hydrogen atmosphere (2–3 bar) at controlled temperatures (30 minutes to 4 hours) to yield the desired amine derivative.

- Relevance : While this method targets amine derivatives, the intermediate 4-nitro-2-methoxymethyl-chlorobenzene is closely related and can be adapted for synthesis of this compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 60–125°C | Higher temperatures accelerate reaction but risk side reactions |

| Solvents | DMF, DMSO, toluene, dichloromethane | Polar aprotic solvents favor nucleophilic substitution |

| Catalysts | ZnCl2, Pd/C, Pt/C, phase transfer catalysts (Bu4NI) | Catalysts improve yield and selectivity |

| Reaction Time | 30 minutes to 5 hours | Depends on step and scale |

| Pressure | Atmospheric to 3 bar (for hydrogenation) | Hydrogenation steps require controlled pressure |

| Purification Techniques | Distillation, recrystallization, chromatography | Essential for high purity products |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Chloromethylation | 4-Methoxytoluene | Chloromethyl chloride, ZnCl2, acid catalyst | 70–85 | Classical electrophilic substitution |

| Halogenation of Methoxymethylbenzene | 4-(Methoxymethyl)benzyl alcohol | SOCl2 or PCl3, reflux | 75–90 | Conversion of alcohol to chloride |

| Nucleophilic Substitution | 1-Chloro-4-(chloromethyl)benzene | NaOCH3, DMF or DMSO, phase transfer catalyst | ~90 | Methoxy substitution on chloromethyl |

| Multi-step Nitro/Amino Route | 2-Chlorobenzyl chloride | Multiple steps including hydrogenation catalysts | Variable | Patent-based, complex but versatile |

Research Findings and Considerations

- Regioselectivity : The presence of the methoxy group directs electrophilic substitution to the para position, facilitating selective chloromethylation.

- Reaction Control : Temperature and moisture exclusion are critical to prevent hydrolysis of methoxymethyl groups.

- Catalyst Choice : Palladium and platinum catalysts are effective in hydrogenation steps, while Lewis acids like ZnCl2 enhance chloromethylation.

- Scale-Up : Industrial processes employ continuous flow reactors and optimized purification to maximize yield and purity.

- Spectroscopic Characterization : NMR (¹H and ¹³C), GC-MS, and IR spectroscopy confirm the structure and purity of the product.

化学反应分析

Types of Reactions: 1-Chloro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 1-chloro-4-methylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of para-chlorobenzaldehyde or para-chlorobenzoic acid.

Reduction: Formation of 1-chloro-4-methylbenzene.

科学研究应用

Organic Synthesis

1-Chloro-4-(methoxymethyl)benzene serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of diverse functional groups into the benzene ring, facilitating the creation of complex molecules.

Key Reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction can yield 1-chloro-4-methylbenzene.

Biochemical Applications

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions and biochemical assays. Its structural properties enable it to interact with various biological molecules, making it valuable in studying enzymatic mechanisms and metabolic pathways.

Pharmaceutical Development

This compound has been investigated for its potential use in drug development. Its derivatives may serve as building blocks for active pharmaceutical ingredients (APIs), contributing to the synthesis of new therapeutic agents.

Industrial Applications

In industrial contexts, this compound is employed in producing specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications in coatings, adhesives, and other materials.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated that this compound can be effectively used to synthesize pharmaceutical intermediates through nucleophilic substitution reactions. For instance, when reacted with amines, it yields substituted anilines that are pivotal in developing antihypertensive drugs.

Case Study 2: Biochemical Assays

In a study focused on enzyme kinetics, this compound was employed as a substrate to evaluate the activity of specific enzymes involved in metabolic pathways. The results indicated that variations in substrate concentration significantly affected enzyme activity, highlighting its utility in biochemical research.

Case Study 3: Polymer Production

The compound has been integrated into polymer synthesis processes, acting as a precursor for producing thermosetting resins. These resins are essential in manufacturing durable materials used in automotive and construction industries.

作用机制

The mechanism of action of 1-chloro-4-(methoxymethyl)benzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups that can participate in further chemical reactions.

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural analogs of 1-chloro-4-(methoxymethyl)benzene and their distinguishing features:

Physical and Spectroscopic Properties

- Boiling Points and Solubility: this compound’s ether linkage increases polarity compared to non-oxygenated analogs like 1-chloro-4-methylbenzene (CAS 106-43-4), which has a lower boiling point (101°C vs. unavailable data for the methoxymethyl variant) . Fluorinated derivatives (e.g., 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug design .

Spectroscopy :

生物活性

1-Chloro-4-(methoxymethyl)benzene, also known as p-chloromethoxybenzene, is an aromatic compound with the molecular formula . It is characterized by a chlorine atom and a methoxymethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, which are crucial for various applications in medicinal chemistry and environmental science.

- Molecular Weight : 168.61 g/mol

- Boiling Point : Approximately 220 °C

- Density : 1.05 g/cm³

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on chlorinated aromatic compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess similar activity due to its structural characteristics .

Cytotoxic Effects

In vitro studies have demonstrated that halogenated compounds can induce cytotoxic effects in cancer cell lines. The presence of the chlorine atom in this compound may enhance its reactivity with cellular components, leading to apoptosis in malignant cells. For example, related studies have shown that chlorinated benzene derivatives can disrupt cellular membranes and interfere with metabolic pathways .

The proposed mechanism of action for this compound involves:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Reactive Metabolites : Upon biotransformation, the compound may generate reactive species that can interact with DNA and proteins, leading to cellular damage.

Case Studies

Several case studies have highlighted the biological activity of chlorinated aromatic compounds:

- Anticancer Studies : In a study published in Cancer Letters, chlorinated phenyl derivatives were shown to inhibit tumor growth in murine models. The mechanism involved apoptosis induction via mitochondrial pathways .

- Antimicrobial Efficacy : A study assessing various halogenated compounds found that those with chlorine substituents exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for non-halogenated analogs .

- Environmental Impact Studies : Research has indicated that chlorinated compounds like this compound can persist in the environment and affect microbial communities in soil and water systems, impacting biodegradation processes .

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety profile:

- Skin Sensitization : Limited data suggest it may act as a weak skin sensitizer based on local lymph node assay results .

- Genotoxicity : While some studies indicate potential genotoxic effects at high concentrations, overall evidence suggests low genotoxic risk under typical exposure scenarios .

- Carcinogenic Potential : Long-term exposure studies have indicated the possibility of carcinogenic effects in animal models, necessitating further investigation into its safety .

常见问题

Q. Basic: What are the common synthetic routes for 1-Chloro-4-(methoxymethyl)benzene, and what are their critical reaction conditions?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of 4-chlorobenzyl derivatives. For example:

- Route 1: Reacting 4-chlorobenzyl alcohol with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .

- Route 2: Chlorination of 4-(methoxymethyl)benzene using Cl₂ or SOCl₂ under controlled conditions (0–5°C, inert atmosphere).

Critical Conditions: - Base selection (affects reaction rate and byproduct formation).

- Solvent polarity (aprotic solvents enhance nucleophilicity).

- Temperature control to avoid over-chlorination or decomposition.

Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or GC-MS .

Q. Advanced: How can computational chemistry aid in predicting the environmental fate of this compound?

Methodological Answer:

- QSAR Models : Estimate physicochemical properties (e.g., log Kow = ~2.8, indicating moderate hydrophobicity; Koc = ~1200 L/kg, suggesting moderate soil adsorption) .

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis at the methoxymethyl group under acidic conditions; half-life ~14 days at pH 3).

- Photolysis : UV-Vis spectra simulations show absorbance <290 nm, suggesting susceptibility to indirect photodegradation via hydroxyl radicals .

Validation : Cross-reference with experimental biodegradation assays (e.g., OECD 301F) and HPLC analysis of degradation products.

Q. Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR (CDCl₃, 400 MHz):

- FTIR :

- C-O stretch at 1100–1150 cm⁻¹ (methoxy group).

- C-Cl stretch at 700–750 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 170 (M⁺) with fragmentation patterns confirming the methoxymethyl substituent.

Q. Advanced: How to resolve discrepancies in reported reaction yields for methoxymethylation of 4-chlorobenzyl chloride?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% compared to traditional bases .

- Solvent Effects : Yields increase from 60% (toluene) to 85% (DMF) due to enhanced nucleophilicity.

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. distillation (bp ~220°C) can alter reported yields by 5–10%.

Recommendation : Standardize conditions (e.g., 10 mol% catalyst, DMF, 90°C) and validate via triplicate runs with HPLC quantification .

Q. Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to limit vapor exposure (TLV ~50 ppm).

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

- Storage : In amber glass bottles under nitrogen at 4°C to prevent hydrolysis.

Emergency Response : Eye contact requires 15-minute flushing with saline; skin contact demands immediate soap wash .

Q. Advanced: What are the challenges in achieving enantioselective synthesis of derivatives from this compound?

Methodological Answer:

- Steric Hindrance : The methoxymethyl group impedes chiral catalyst access. Solutions include using bulky ligands (e.g., BINAP) or low-temperature reactions (−20°C) to enhance selectivity .

- Enantiomeric Excess (ee) Analysis :

- Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) resolves enantiomers (Rf 8.2 vs. 9.5 min).

- NMR with Eu(hfc)₃ : Splitting of methoxymethyl signals indicates ee >90% .

Case Study : Pd-catalyzed Suzuki coupling with chiral ligands achieves 75% ee; further optimization is needed for pharmaceutical-grade purity .

属性

IUPAC Name |

1-chloro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZIDEHIYNEGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475174 | |

| Record name | 1-chloro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-44-4 | |

| Record name | 1-chloro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。